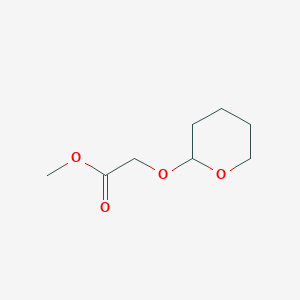

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

Descripción general

Descripción

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is an organic compound with the molecular formula C8H14O4 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran-2-ol with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis

- Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is primarily utilized as a precursor in the synthesis of more complex organic molecules. Its ester functional group makes it an ideal candidate for various reactions, including nucleophilic substitutions and hydrolysis.

- It can undergo transesterification reactions, allowing for the introduction of different alcohol moieties, which is crucial in developing new compounds with tailored properties.

2. Reagent in Chemical Reactions

- The compound acts as a reagent in several organic transformations, including acylation and alkylation processes. This capability makes it valuable in the pharmaceutical industry for drug development and synthesis .

Biological Applications

1. Biochemical Pathway Studies

- In biological research, this compound is employed to study enzyme kinetics and biochemical pathways. Its ability to participate in hydrolysis allows researchers to investigate the mechanisms of enzyme action and substrate specificity.

2. Drug Development

- The compound has potential applications in the pharmaceutical industry as a building block for drug synthesis due to its structural characteristics that can influence biological activity. For instance, derivatives of this compound may exhibit pharmacological properties that can be explored for therapeutic applications.

Industrial Applications

1. Production of Specialty Chemicals

- This compound is used in the production of specialty chemicals, including fragrances and flavorings. Its pleasant odor profile makes it suitable for use in cosmetic formulations and food products.

2. Material Science

- The compound's unique chemical properties enable its use in creating novel materials with specific functionalities, such as polymers or coatings that require particular chemical resistance or mechanical properties.

Mecanismo De Acción

The mechanism of action of methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

Methyl phenyl (tetrahydro-2H-pyran-2-yl-oxy)acetate: Similar in structure but with a phenyl group instead of a methyl group.

Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate: Similar but with an ethyl group instead of a methyl group.

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Contains a hydroxyl group instead of an ester group.

Uniqueness

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is unique due to its specific ester linkage and the presence of the tetrahydropyran ring. This combination of features provides distinct reactivity and potential for diverse applications in research and industry .

Actividad Biológica

Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C₈H₁₄O₄, features a tetrahydropyran ring that is known to influence its biological properties. The structural characteristics of this compound may contribute to its interaction with biological targets.

Mechanisms of Biological Activity

- Splicing Inhibition : Research has indicated that compounds with similar structural motifs can act as inhibitors of spliceosomal activity. For instance, derivatives of herboxidiene, which share a tetrahydropyran structure, exhibit splicing inhibition across various cancer cell lines, suggesting that this compound may possess similar properties .

- Neuroprotective Effects : Compounds that modulate pathways involved in neuroprotection have been studied for their ability to protect neuronal cells from damage. Analogous compounds have demonstrated protective effects against neurotoxicity induced by stressors such as corticosterone in HT-22 cells, indicating that this compound could potentially exhibit neuroprotective properties through similar mechanisms .

- Anticancer Activity : The anticancer potential of compounds featuring the tetrahydropyran moiety has been explored extensively. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines by promoting apoptosis or inhibiting cell proliferation . this compound's structural similarity to known anticancer agents suggests it may also exhibit such activities.

Table 1: Summary of Biological Activities Related to this compound

Detailed Findings

- Splicing Inhibition : In a study investigating the splicing inhibitory activity of related compounds, it was found that structural modifications significantly influenced potency. The presence of a tetrahydropyran ring was crucial for maintaining high activity levels against spliceosomal components .

- Neuroprotection : The neuroprotective effects were quantified using an MTT assay, demonstrating that treatment with compounds similar to this compound increased cell viability significantly when exposed to neurotoxic agents .

- Anticancer Effects : The cytotoxic profile of related compounds was assessed across multiple cancer cell lines, revealing IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in oncology .

Propiedades

IUPAC Name |

methyl 2-(oxan-2-yloxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-10-7(9)6-12-8-4-2-3-5-11-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLKUYMAKPMCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449576 | |

| Record name | Methyl tetrahydropyranyloxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135643-82-2 | |

| Record name | Methyl tetrahydropyranyloxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.